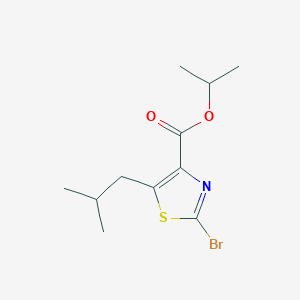
(+)-Biotin-PEG9-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Biotin-PEG9-CH2CH2COOH is a compound that combines biotin, a vital vitamin, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is often used in biochemical and medical research due to its unique properties, such as its ability to enhance solubility and biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG9-CH2CH2COOH typically involves the conjugation of biotin with PEG and a carboxylic acid group. The process begins with the activation of biotin, followed by the attachment of PEG and the carboxylic acid group under controlled conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and medical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Biotin-PEG9-CH2CH2COOH can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The PEG chain can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the PEG chain.
Wissenschaftliche Forschungsanwendungen
(+)-Biotin-PEG9-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions by acting as a biotinylation agent.
Medicine: Enhances the delivery of drugs and therapeutic agents due to its biocompatibility and solubility.
Industry: Utilized in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of (+)-Biotin-PEG9-CH2CH2COOH involves its ability to bind to specific molecular targets, such as avidin or streptavidin, through the biotin moiety. This binding facilitates the attachment of the compound to various biomolecules, enabling targeted delivery and interaction. The PEG chain enhances solubility and reduces immunogenicity, while the carboxylic acid group allows for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (+)-Biotin-PEG9-CH2CH2COOH include:
Biotin-PEG4-CH2CH2COOH: A shorter PEG chain variant with similar properties.
Biotin-PEG12-CH2CH2COOH: A longer PEG chain variant that offers increased solubility.
Biotin-PEG9-NH2: A compound with an amine group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of biotin, PEG, and a carboxylic acid group, which provides a balance of solubility, biocompatibility, and functional versatility. This makes it particularly useful in applications requiring targeted delivery and interaction with biomolecules.
Eigenschaften
Molekularformel |
C31H57N3O13S |
|---|---|
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38) |
InChI-Schlüssel |
RFAAADCCSCBMMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
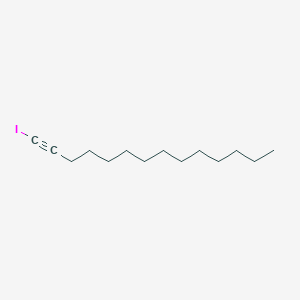
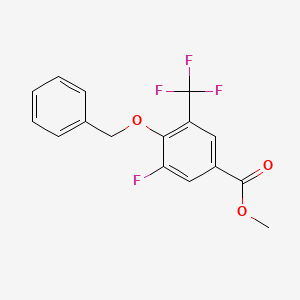
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)


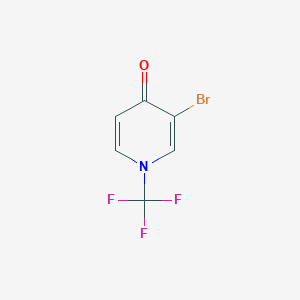
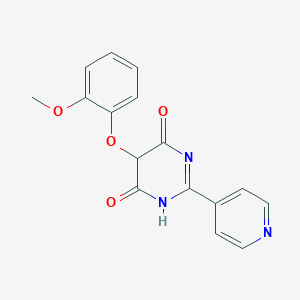
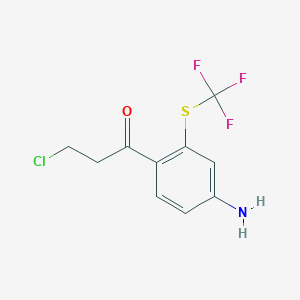

![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

